molecular formula C5H10ClNO B2793436 5-Oxa-6-azaspiro[2.4]heptane hydrochloride CAS No. 2055405-76-8

5-Oxa-6-azaspiro[2.4]heptane hydrochloride

Cat. No. B2793436
CAS RN: 2055405-76-8
M. Wt: 135.59
InChI Key: TWOXDMQZLWBGIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxa-6-azaspiro[2.4]heptane hydrochloride is a chemical compound with the CAS Number: 2055405-76-8 . It has a molecular weight of 135.59 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates were synthesized by reaction of nitrones with dimethyl 3-methylidenecyclopropane-1,2-dicarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9NO.ClH/c1-2-5(1)3-6-7-4-5;/h6H,1-4H2;1H . This code provides a unique identifier for the molecular structure of this compound.


Chemical Reactions Analysis

In one study, treatment of methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid led to cleavage of the N–O bond in the isoxazolidine ring with formation of 1,3-amino alcohols . These 1,3-amino alcohols subsequently cyclized under the reaction conditions to yield bi- or tricyclic lactams or lactones .


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 135.59 .

Mechanism of Action

The exact mechanism of action of 5-Oxa-6-azaspiro[2.4]heptane hydrochloride is not fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes or proteins involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in the body. It has been found to inhibit the growth of certain bacteria and fungi, as well as exhibit cytotoxic activity against certain cancer cell lines. The compound has also been shown to possess anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Oxa-6-azaspiro[2.4]heptane hydrochloride in lab experiments is its unique structure, which may allow for the development of novel compounds with improved biological activities. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its potential applications in certain areas of research.

Future Directions

There are several future directions for research on 5-Oxa-6-azaspiro[2.4]heptane hydrochloride. One area of interest is the development of novel compounds based on its structure with improved biological activities. Another direction is the investigation of its potential use as a chiral auxiliary in asymmetric synthesis. Further studies are also needed to elucidate its exact mechanism of action and potential applications in various fields of research.

Synthesis Methods

The synthesis of 5-Oxa-6-azaspiro[2.4]heptane hydrochloride involves the reaction of 2-aminoethanol with 1,3-dichloroacetone in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the final compound.

Scientific Research Applications

5-Oxa-6-azaspiro[2.4]heptane hydrochloride has been extensively studied for its potential applications in various fields of research. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. The compound has also been investigated for its potential use as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-oxa-6-azaspiro[2.4]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c1-2-5(1)3-6-7-4-5;/h6H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOXDMQZLWBGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNOC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2055405-76-8
Record name 5-oxa-6-azaspiro[2.4]heptane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.